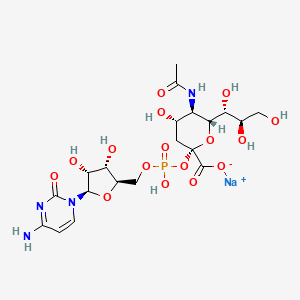

Cytidine-5'-monophospho-N-acetylneuraminic acid sodium salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cytidine 5’-monophospho-N-acetylneuraminic acid, also known as CMP-Neu5Ac, is a nucleotide sugar that plays a crucial role in the biosynthesis of sialic acids. Sialic acids are a family of over 50 naturally occurring acidic monosaccharides that are commonly found at the terminal positions of glycan chains on glycoproteins and glycolipids. CMP-Neu5Ac is an essential substrate for sialyltransferases, enzymes that transfer sialic acid residues to nascent glycoproteins and glycolipids, thereby influencing various biological processes, including cell-cell interactions, immune responses, and pathogen recognition .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The enzymatic synthesis of CMP-Neu5Ac involves the use of inexpensive materials such as N-acetylglucosamine (GlcNAc) and cytidine 5’-monophosphate (CMP). The process typically involves the co-expression of genes encoding GlcNAc 6-phosphate 2-epimerase and N-acetylneuraminic acid synthetase in Escherichia coli cells. These enzymes facilitate the conversion of GlcNAc to N-acetylneuraminic acid (NeuAc), which is then converted to CMP-Neu5Ac by CMP-NeuAc synthetase .

Industrial Production Methods

Industrial production of CMP-Neu5Ac can be achieved through a combination of recombinant E. coli cells and yeast cells. The recombinant E. coli cells are engineered to convert GlcNAc to NeuAc, while the yeast cells provide a sufficient supply of phosphoenolpyruvate (PEP) and facilitate the conversion of CMP to cytidine 5’-triphosphate (CTP), which is then used by CMP-NeuAc synthetase to produce CMP-Neu5Ac .

Análisis De Reacciones Químicas

Types of Reactions

CMP-Neu5Ac undergoes various chemical reactions, including phosphorylation, glycosylation, and hydrolysis. It can be phosphorylated to cytidine diphosphate (CDP) by the enzyme CMP kinase, with adenosine triphosphate (ATP) or guanosine triphosphate (GTP) donating the phosphate group .

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of CMP-Neu5Ac include GlcNAc, CMP, PEP, NeuAc synthetase, and CMP-NeuAc synthetase. The reactions typically occur under mild conditions, with the presence of cofactors such as NADH, cytochrome b5, b5 reductase, iron, and molecular oxygen .

Major Products

The major products formed from the reactions involving CMP-Neu5Ac include sialylated glycoconjugates, such as glycoproteins and glycolipids, which play essential roles in various biological processes .

Aplicaciones Científicas De Investigación

CMP-Neu5Ac has numerous scientific research applications across various fields:

Mecanismo De Acción

CMP-Neu5Ac exerts its effects by serving as a donor substrate for sialyltransferases, which transfer sialic acid residues to nascent glycoproteins and glycolipids. This process is essential for the formation of sialylated glycoconjugates, which play critical roles in various biological processes. The molecular targets of CMP-Neu5Ac include sialyltransferases and the glycoproteins and glycolipids that receive the sialic acid residues .

Comparación Con Compuestos Similares

CMP-Neu5Ac is unique among nucleotide sugars due to its role in the activation and transfer of sialic acid residues. Similar compounds include:

Cytidine monophosphate (CMP): A nucleotide that serves as a precursor for CMP-Neu5Ac and is involved in RNA synthesis.

Uridine diphosphate N-acetylglucosamine (UDP-GlcNAc): A nucleotide sugar involved in the biosynthesis of glycosaminoglycans and glycoproteins.

Guanosine diphosphate mannose (GDP-Man): A nucleotide sugar involved in the biosynthesis of glycoproteins and glycolipids.

CMP-Neu5Ac’s uniqueness lies in its specific role in sialylation, a process that is critical for the proper functioning of various biological systems .

Propiedades

Fórmula molecular |

C20H30N4NaO16P |

|---|---|

Peso molecular |

636.4 g/mol |

Nombre IUPAC |

sodium;(2S,4S,5R,6R)-5-acetamido-2-[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate |

InChI |

InChI=1S/C20H31N4O16P.Na/c1-7(26)22-12-8(27)4-20(18(32)33,39-16(12)13(29)9(28)5-25)40-41(35,36)37-6-10-14(30)15(31)17(38-10)24-3-2-11(21)23-19(24)34;/h2-3,8-10,12-17,25,27-31H,4-6H2,1H3,(H,22,26)(H,32,33)(H,35,36)(H2,21,23,34);/q;+1/p-1/t8-,9+,10+,12+,13+,14+,15+,16+,17+,20-;/m0./s1 |

Clave InChI |

VFRHSOGUONIUOR-ZJZPELACSA-M |

SMILES isomérico |

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)[O-])OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=NC3=O)N)O)O)O.[Na+] |

SMILES canónico |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)[O-])OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)O.[Na+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3-Nitro-2-pyridinyl)thio]-1,2-propanediol](/img/structure/B13822961.png)

![(3Z)-3-(3-chloro-4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-4-(3,4-diethoxyphenyl)-5-(3-hydroxypropyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B13822973.png)

![4-chloro-N'-[(1E)-1-(4-hydroxyphenyl)propylidene]benzenesulfonohydrazide](/img/structure/B13822980.png)

![N'-{(E)-[3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)phenyl]methylidene}-4-(4-methoxy-2-methylphenyl)butanehydrazide](/img/structure/B13822987.png)

![(3Z)-1-[(4-methylpiperidin-1-yl)methyl]-3-{[3-(trifluoromethyl)phenyl]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B13822993.png)

![3-benzyl-6-(2-oxopropyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B13822996.png)